2-Fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline
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Overview
Description
2-Fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FNO. It is a fluorinated aniline derivative, characterized by the presence of a fluoro group at the 2-position and a methoxy group at the 5-position on the benzene ring, along with an N-(3-methylbutan-2-yl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with 3-methylbutan-2-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-N-(3-methylbutan-2-yl)aniline.
Substitution: Formation of 2-substituted-5-methoxy-N-(3-methylbutan-2-yl)aniline derivatives.
Scientific Research Applications
2-Fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxy-N-(pentan-3-yl)aniline
- 2-Methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
Uniqueness
2-Fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to the specific combination of its substituents, which can confer distinct chemical and biological properties. The presence of the fluoro group can enhance its stability and bioavailability, while the methoxy group can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H18FNO/c1-8(2)9(3)14-12-7-10(15-4)5-6-11(12)13/h5-9,14H,1-4H3 |
InChI Key |
ZBBZTXSKQMPZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
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